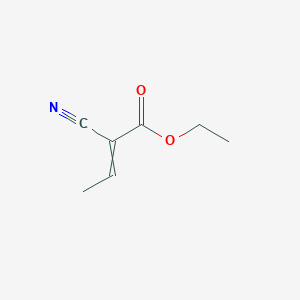

2-Butenoic acid, 2-cyano-, ethyl ester

Description

Contextualization within Organic Chemistry

2-Butenoic acid, 2-cyano-, ethyl ester belongs to the class of organic compounds known as α,β-unsaturated carbonyl compounds. wikipedia.org Specifically, it is an α,β-unsaturated cyano ester, a structure defined by a carbon-carbon double bond (alkene) conjugated with both a carbonyl group (ester) and a nitrile (cyano group). wikipedia.orgfiveable.me This arrangement of functional groups, where the C=C double bond is positioned between the α and β carbons relative to the carbonyl, creates a unique electronic environment that dictates the molecule's reactivity.

The presence of two powerful electron-withdrawing groups—the ethyl ester and the cyano group—at the α-position significantly influences the electronic properties of the conjugated system. uobabylon.edu.iq This deactivates the carbon-carbon double bond towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the β-carbon. uobabylon.edu.iq This reactivity pattern, known as conjugate addition or Michael addition, is a hallmark of this class of compounds and is a cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgjove.commasterorganicchemistry.com Consequently, these esters are highly valued as versatile building blocks, or "synthons," in the assembly of more complex molecular architectures.

Overview of Structural Classes and Nomenclature Variants

The subject compound, this compound, is systematically named according to IUPAC conventions. However, it is also known by several common or semi-systematic names which are frequently encountered in chemical literature. Understanding these variants is crucial for navigating research databases and publications.

Nomenclature for the Target Compound

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Common Names | Ethyl 2-cyano-2-butenoate, Ethyl 2-cyanocrotonate, Ethyl α-cyanocrotonate guidechem.com |

| CAS Number | 686-33-9 guidechem.comguidechem.com |

| Molecular Formula | C₇H₉NO₂ guidechem.com |

This core structure is part of a broader family of related α,β-unsaturated cyano esters. Variations can occur at the β-position, leading to 2-cyano-3-substituted butenoates. A prominent example is ethyl 2-cyano-3-methyl-2-butenoate, where a methyl group is attached to the β-carbon. ontosight.ainist.gov This substitution can influence the steric and electronic properties of the molecule, affecting its reactivity in subsequent transformations. Further complexity can be introduced with various aryl or alkyl groups at the β-position, creating a wide array of derivatives for specific synthetic targets. nih.gov

Historical Development of Research on α,β-Unsaturated Cyano Esters

The scientific foundation for α,β-unsaturated cyano esters is built upon several key nineteenth-century discoveries in organic synthesis. The development of methods to form these molecules and the understanding of their characteristic reactions have evolved significantly over more than a century.

The primary route for synthesizing these compounds is the Knoevenagel condensation , a reaction developed by Emil Knoevenagel in 1894. scielo.org.mx This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), typically catalyzed by a base. scielo.org.mxresearchgate.net This method proved to be a robust and versatile way to create the α,β-unsaturated cyano ester framework.

Shortly after, the characteristic reactivity of these compounds was elucidated through the work of Arthur Michael. The Michael reaction , or Michael addition, describes the 1,4-addition of a nucleophile (the Michael donor, such as an enolate) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com α,β-Unsaturated cyano esters are excellent Michael acceptors, and this reaction became a fundamental tool for carbon-carbon bond formation. wikipedia.org

Early research focused on exploring the scope and limitations of these fundamental reactions. Over the 20th century and into the present, research has shifted towards developing more sophisticated applications, including asymmetric synthesis, the use of novel catalysts, and their incorporation into the synthesis of complex natural products, pharmaceuticals, and materials. nih.govresearchgate.netrsc.org

Significance in Contemporary Chemical Synthesis Research

This compound and its analogs remain highly significant in modern organic synthesis due to their predictable reactivity and versatility as synthetic intermediates. ontosight.aichembk.com Their utility stems from the ability of the activated alkene to participate in a wide range of chemical transformations.

Key Synthetic Applications:

Michael Addition: This remains the most important reaction of α,β-unsaturated cyano esters. It is widely used to form 1,5-dicarbonyl compounds or their equivalents, which are pivotal intermediates in many syntheses. A wide variety of nucleophiles can be employed, including carbanions (from malonates, β-ketoesters), enamines, and heteroatoms (N, O, S), leading to the formation of diverse structures. wikipedia.orgresearchgate.net The aza-Michael addition, for instance, is a key step in synthesizing β-amino acids and other nitrogen-containing compounds of biological interest. researchgate.net

Cycloaddition Reactions: These compounds can act as electron-deficient π-systems in cycloaddition reactions. For example, they can function as dienophiles in Diels-Alder reactions ([4+2] cycloadditions) to form six-membered rings. wikipedia.org The cyano group itself can, under certain conditions, participate as a 2π component in formal [2+2+2] cycloadditions to construct pyridine (B92270) rings. nih.gov

Conjugate Reduction: The carbon-carbon double bond can be selectively reduced, leaving the ester and cyano groups intact. This is a crucial transformation for accessing saturated cyanoesters, often with high stereocontrol. Modern methods employ catalytic hydrogenation or transfer hydrogenation. acs.orgorganic-chemistry.org Biocatalytic reductions, for example using Old Yellow Enzyme (OYE), have gained prominence for their ability to produce chiral products with high enantioselectivity, which are valuable building blocks for pharmaceuticals. rsc.orgdntb.gov.ua

Synthesis of Heterocycles: The multiple functional groups within α,β-unsaturated cyano esters make them ideal starting materials for the synthesis of heterocyclic compounds. Reactions involving intramolecular cyclizations or multi-component reactions can lead to the formation of pyridines, pyrimidines, and other important ring systems.

The table below summarizes some of the key transformations involving this class of compounds.

Selected Reactions of α,β-Unsaturated Cyano Esters

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone, Ethyl Cyanoacetate, Base (e.g., Piperidine (B6355638), DBU) researchgate.netresearchgate.net | α,β-Unsaturated Cyano Ester | Primary synthetic route to the title compounds. |

| Michael Addition | Nucleophiles (e.g., Malonates, Amines, Thiols), Base wikipedia.orgresearchgate.net | 1,5-Difunctional Compounds | Key C-C and C-Heteroatom bond-forming reaction. |

| Conjugate Reduction | H₂, Pd/C; HBpin; Biocatalysts (e.g., OYE) rsc.orgorganic-chemistry.org | Saturated Cyanoester | Access to chiral building blocks and removal of unsaturation. |

| Cycloaddition | Dienes (for Diels-Alder) wikipedia.org | Cyclic Compounds | Construction of carbocyclic and heterocyclic rings. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-6(5-8)7(9)10-4-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUDWAAJQVNSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Direct Synthesis Approaches for the Unsubstituted Compound

The most direct and common method for the synthesis of the unsubstituted 2-Butenoic acid, 2-cyano-, ethyl ester is the Knoevenagel condensation of acetaldehyde (B116499) with ethyl cyanoacetate (B8463686). This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (ethyl cyanoacetate) with a carbonyl compound (acetaldehyde). The reaction proceeds through a series of steps, including deprotonation of the ethyl cyanoacetate, nucleophilic attack on the acetaldehyde carbonyl group, and subsequent dehydration to form the α,β-unsaturated product.

While the Knoevenagel condensation is the predominant route, other potential but less commonly documented direct approaches could involve the reaction of ethyl 2-halobutenoates with a cyanide source, although this pathway is not as widely reported in the literature for this specific compound.

Knoevenagel Condensation Strategies for Substituted Derivatives

The Knoevenagel condensation is a versatile and widely employed strategy for the synthesis of a vast array of substituted derivatives of this compound. This method involves the reaction of various aldehydes and ketones with ethyl cyanoacetate in the presence of a catalyst. The choice of the carbonyl compound determines the substituent at the 3-position of the butenoic acid backbone.

Catalytic Systems in Knoevenagel Condensation

A diverse range of catalytic systems has been developed to promote the Knoevenagel condensation for the synthesis of these derivatives, with a focus on improving yields, reaction times, and environmental friendliness. These catalysts can be broadly categorized as basic, Lewis acidic, or organocatalytic.

Commonly used basic catalysts include primary and secondary amines like piperidine (B6355638) and pyridine (B92270), as well as inorganic bases. numberanalytics.com More recently, ionic liquids and solid-supported bases have gained attention as greener alternatives. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with a hydroxy ionic liquid has been shown to be an efficient and recyclable catalytic system for the condensation of various aldehydes with ethyl cyanoacetate. rsc.org Another effective catalyst is diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been used to produce cyanoacrylates in high yields. scielo.org.mx

Triphenylphosphine (B44618) has also been reported as a mild and efficient organocatalyst for the Knoevenagel condensation under solvent-free conditions, offering high stereoselectivity towards the (E)-isomer. organic-chemistry.org Furthermore, innovative approaches utilizing photo-activated carbon dots as catalysts in aqueous media have been developed, providing a sustainable and eco-friendly method that avoids the need for acidic, basic, or thermal conditions. mdpi.com

The following table summarizes various catalytic systems used in the Knoevenagel condensation for the synthesis of substituted this compound derivatives:

| Catalyst System | Aldehyde/Ketone | Reaction Conditions | Yield (%) | Reference |

| Piperidine | Benzaldehyde | Ethanol (B145695), Reflux | High | numberanalytics.com |

| DABCO/[HyEtPy]Cl | Various aromatic aldehydes | H₂O, 50°C | 83-99 | rsc.org |

| DIPEAc | Various aromatic aldehydes | Hexane (B92381), 65-70°C | 88-96 | scielo.org.mx |

| Triphenylphosphine | Various aldehydes | Solvent-free, MW | Excellent | organic-chemistry.org |

| Photo-activated Carbon Dots | Various aldehydes and ketones | H₂O, UV irradiation | High | mdpi.com |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired substituted derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

The selection of the catalyst is paramount, with its basicity or acidity influencing the reaction rate. Solvents also play a significant role; while traditional organic solvents like ethanol and toluene (B28343) are common, the development of reactions in greener solvents like water is a key area of research. rsc.orgmdpi.com Temperature control is essential, as higher temperatures can sometimes lead to side reactions, while lower temperatures may result in slow reaction rates. Microwave irradiation has been successfully employed to accelerate the reaction and improve yields in some catalytic systems. organic-chemistry.org

For instance, in the DIPEAc-catalyzed synthesis of cyanoacrylates, a study systematically varied the catalyst, temperature, and solvent to achieve optimal conditions, finding that 10 mol% of DIPEAc in hexane at reflux temperature gave excellent yields. scielo.org.mx Similarly, in the DABCO-catalyzed reaction promoted by a hydroxy ionic liquid, the system was optimized to proceed smoothly and cleanly, affording the products in good to excellent yields. rsc.org The use of photo-activated carbon dots has demonstrated that high yields can be achieved at ambient temperature under UV irradiation, highlighting a significant advancement in mild reaction conditions. mdpi.com

Nucleophilic Substitution Pathways

While condensation reactions are the primary synthetic route, nucleophilic substitution reactions can, in principle, be employed to introduce or modify the functional groups on the this compound backbone.

Introduction of the Cyano Moiety

The introduction of the cyano group via nucleophilic substitution is theoretically possible but less common for the direct synthesis of this compound compared to the Knoevenagel condensation which starts with a cyano-containing building block. A hypothetical pathway could involve the reaction of an ethyl 2-halo-2-butenoate with a cyanide salt. However, the reactivity of the vinylic halide and potential side reactions, such as elimination, would need to be carefully considered. The direct cyanation of the double bond of ethyl 2-butenoate is another conceivable but challenging transformation that would require specific catalytic systems to achieve regioselectivity.

Substitution at the Ester Group

The ethyl ester group of this compound can undergo nucleophilic acyl substitution, allowing for the synthesis of other esters or amides.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) through transesterification. This is typically achieved by reacting the ethyl ester with an excess of another alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the carbonyl carbon. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products. For β-keto esters, which share some structural similarities, various catalysts including boric acid supported on silica (B1680970) have been shown to be effective for transesterification under solvent-free conditions. nih.govnih.gov

Ammonolysis and Aminolysis: Reaction with ammonia (B1221849) (ammonolysis) or primary/secondary amines (aminolysis) can convert the ester into the corresponding amide. This reaction typically requires heating and may be catalyzed by acids or bases. The greater nucleophilicity of ammonia and amines compared to alcohols drives the reaction towards the formation of the more stable amide.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the carboxylic acid.

Reformatsky Reaction and Its Modifications

The Reformatsky reaction is a well-established method for forming carbon-carbon bonds, typically producing β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orglscollege.ac.in The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation with the ester group. wikipedia.org

While not a direct route to this compound, a modified Reformatsky approach can be envisioned. The synthesis would begin with the reaction of ethyl 2-bromo-2-cyanoacetate with an aldehyde, such as acetaldehyde, mediated by activated zinc. This process forms a zinc enolate that adds to the carbonyl group of the aldehyde. unishivaji.ac.in Subsequent acidic workup would yield a β-hydroxy-α-cyano ester intermediate. The final step to achieve the target α,β-unsaturated system would involve a dehydration reaction to eliminate water and form the carbon-carbon double bond of the butenoate backbone.

The reaction mechanism proceeds through several steps:

Oxidative addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester. wikipedia.org

Enolate formation: The resulting compound may dimerize and rearrange to form zinc enolates. wikipedia.org

Coordination: The aldehyde's oxygen coordinates to the zinc, forming a six-membered chair-like transition state. wikipedia.org

C-C Bond Formation: A rearrangement occurs, forming a new carbon-carbon bond and a zinc alkoxide. wikipedia.org

Protonation: Acidic workup removes the zinc to yield the β-hydroxy ester. wikipedia.org

Modifications to the classical reaction include the use of other metals like indium or samarium, and the application of ultrasonic irradiation to improve reaction rates and yields. wikipedia.orgunishivaji.ac.in

Michael Addition-Based Syntheses

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with both the ester and cyano groups. This makes it an excellent Michael acceptor, susceptible to conjugate (or 1,4-) addition by a wide range of nucleophiles (Michael donors). libretexts.orgwikipedia.orgmasterorganicchemistry.com This reactivity is fundamental to both intramolecular and intermolecular synthetic strategies.

Intramolecular Michael Addition Reactions

The intramolecular Michael reaction is a powerful tool for the formation of cyclic structures, where a nucleophilic center and an acceptor moiety are present within the same molecule. organicreactions.org In syntheses involving analogues of this compound, a tethered nucleophile can attack the β-carbon of the butenoate system, leading to the formation of a carbo- or heterocyclic ring. organicreactions.org

This strategy has been effectively used in the synthesis of complex natural products, such as those containing tetrahydropyran (B127337) rings. ntu.edu.sg The reaction proceeds under either basic or acidic conditions and is often highly stereoselective, with the stereochemistry of the newly formed ring being controlled by the transition state of the cyclization. organicreactions.org For example, a precursor containing a hydroxyl group several carbons away from the butenoate unit can undergo an intramolecular oxa-Michael addition to form a cyclic ether.

Intermolecular Michael Addition Strategies

In an intermolecular context, this compound and its derivatives serve as electrophilic partners for various nucleophiles. libretexts.org This reaction is a cornerstone of organic synthesis for creating carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.orgbyjus.com

A study on the reactivity of the related ethyl 4,4,4-trichloro-2-cyano-2-butenoate demonstrates its utility as a Michael acceptor with various bifunctional nucleophiles. tandfonline.com The reactions are typically run at ambient temperature by mixing the butenoate with the nucleophilic reagent, leading to 3-substituted butanoate products in good to excellent yields and often with high stereoselectivity. tandfonline.com

| Nucleophile (Michael Donor) | Reaction Time | Product Yield (%) | Diastereoisomer Ratio (major:minor) |

|---|---|---|---|

| Ethyl 2-aminoacetate | 48h | 85 | >98:<2 |

| Ethyl 3-aminobutanoate | 48h | 88 | >98:<2 |

| 2-Aminoethanol | 24h | 94 | Only one isomer |

| 1,2-Ethanediol | 48h | 72 | Only one isomer |

| 1,2-Ethanedithiol | 0.5h | 96 | Only one isomer |

Table 1: Examples of Intermolecular Michael Addition to Ethyl 4,4,4-trichloro-2-cyano-2-butenoate. tandfonline.com

Wittig and Wittig-Horner Approaches for Butenoate Backbone Formation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are paramount methods for olefination, converting aldehydes and ketones into alkenes. nih.gov These reactions are particularly effective for constructing the C=C double bond in the this compound backbone.

The HWE reaction, which employs a phosphonate-stabilized carbanion, is often preferred as it typically provides excellent E-selectivity and the water-soluble phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.orgharvard.edu The synthesis of the target compound via this route would involve the reaction of a stabilized ylide, such as the one derived from ethyl cyano(diethoxyphosphoryl)acetate, with acetaldehyde.

The mechanism involves the deprotonation of the phosphonate (B1237965) ester to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. organic-chemistry.org The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired E-alkene and a phosphate salt. organic-chemistry.orgharvard.edu The strong electron-withdrawing nature of the cyano and ester groups stabilizes the carbanion, facilitating the reaction.

Radical Cyclization Techniques for Analogues

Radical cyclization offers a powerful method for constructing cyclic systems, particularly for preparing alicyclic compounds that are analogues of butenoate-derived structures. orgsyn.org This approach is illustrated by a procedure for the preparation of ethyl 1-cyano-2-methylcyclohexanecarboxylate, which involves the cyclization of a δ-ethylenic carbon radical. orgsyn.org

The synthesis begins with the preparation of an acyclic precursor, ethyl (E)-2-cyano-6-octenoate, an analogue of the target compound with an extended carbon chain containing a terminal double bond. orgsyn.org This precursor is then subjected to radical-forming conditions. In a typical procedure, a solution of the unsaturated ester is slowly added to a refluxing solution containing a radical initiator, such as benzoyl peroxide or di-tert-butyl peroxide. orgsyn.org The initiator generates a radical that abstracts a hydrogen atom from the solvent (e.g., cyclohexane) or initiates a chain reaction. The key step is the intramolecular cyclization of the 1-cyano-1-carboethoxy-5-hexen-1-yl radical, which proceeds preferentially to form the more stable six-membered ring over a five-membered ring. orgsyn.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. yale.edunih.gov When applied to the synthesis of this compound, these principles can guide the selection of reagents, solvents, and reaction conditions to minimize waste and hazard.

Key principles and their application include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu This can be achieved by choosing reactions with high yields and selectivity, such as a well-optimized HWE reaction.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Condensation reactions like the Knoevenagel condensation (a common route to this compound) are often highly atom-economical, producing only water as a byproduct.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. yale.edu This involves replacing hazardous reagents, such as heavy metals or highly toxic solvents, with safer alternatives.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov Recent developments in organic synthesis have shown that many reactions, including Wittig and HWE olefinations, can be performed in water, significantly reducing the environmental impact of organic solvents. researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu Using a catalytic amount of a base in a condensation reaction is preferable to using a full equivalent, as it reduces waste and simplifies purification.

By considering these principles, synthetic routes to this compound can be designed to be not only efficient but also sustainable. magtech.com.cn

Solvent-Free Reaction Methodologies

The move away from volatile organic solvents is a cornerstone of green chemistry, aimed at reducing pollution, cost, and safety hazards. For the synthesis of ethyl 2-cyanocrotonate and related compounds, several solvent-free methods have been developed, often enhanced by microwave irradiation to accelerate reaction rates.

One effective approach involves the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using ammonium (B1175870) acetate as a catalyst under solvent-free conditions and microwave irradiation. hstu.ac.bd This method is noted for being clean, offering shorter reaction times, and proceeding under mild conditions compared to conventional methods. hstu.ac.bd The procedure typically involves mixing the aldehyde, ethyl cyanoacetate, and a catalytic amount of ammonium acetate, followed by microwave irradiation at a controlled power. hstu.ac.bd The reaction progress is monitored by thin-layer chromatography, and upon completion, the solid product can be easily purified by recrystallization. hstu.ac.bd

Another notable solvent-free method employs triphenylphosphine as an efficient, mild catalyst for the condensation of various aldehydes with ethyl cyanoacetate. organic-chemistry.org This reaction yields (E)-isomers with excellent yields and can also be enhanced by microwave irradiation. organic-chemistry.org The process avoids the use of environmentally harmful solvents and prevents the formation of Michael adducts, resulting in a cleaner reaction profile. organic-chemistry.org

Heterogeneous catalysts have also proven effective under solvent-free conditions. Research has shown that an AlPO₄-Al₂O₃ solid system can act as a basic catalyst for the Knoevenagel condensation at room temperature without any solvent. acs.org Additionally, novel catalysts such as carbon dots and magnetic silica-supported nanocomposites have been utilized for Knoevenagel condensations under solvent-free conditions, often in conjunction with ultrasonic or microwave irradiation to improve efficiency. researchgate.net

| Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Ammonium Acetate | Solvent-free, Microwave irradiation (300 W) | High yields, short reaction times (50-120 sec), clean reaction. | hstu.ac.bd |

| Triphenylphosphine | Solvent-free, mild conditions (optional microwave) | Excellent yields of (E)-isomers, avoids Michael adducts. | organic-chemistry.org |

| AlPO₄-Al₂O₃ | Solvent-free, Room temperature | Effective heterogeneous catalysis without solvent. | acs.org |

| Magnetic Silica-supported Ag₂CO₃ | Solvent-free, 60 °C, Ultrasonic bath | Effective nanocomposite catalyst for the condensation. | researchgate.net |

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is crucial for aligning chemical manufacturing with green chemistry principles. For the synthesis of ethyl 2-cyanocrotonate, this involves creating catalysts that are highly active, selective, recyclable, and operate under environmentally benign conditions.

Heterogeneous Catalysts: Heterogeneous catalysts are highly valued for their ease of separation from the reaction mixture, which allows for simple recovery and reuse, thereby reducing waste and cost. rsc.org A variety of solid catalysts have been explored for the Knoevenagel condensation, including zeolites, mesoporous silica, metal oxides, and graphitic carbon nitride-based materials. rsc.org These materials often possess tunable acidic or basic sites that can be optimized for catalytic activity. For instance, mesoporous carbon nitride has been used as a metal-free base catalyst in microwave-assisted Knoevenagel condensations of ethyl cyanoacetate with aromatic aldehydes. acs.org

Magnetic Nanocatalysts: A significant advancement in heterogeneous catalysis is the use of magnetic nanoparticles as catalyst supports. These materials combine the high surface area of nanoparticles with the convenient separability of magnetic materials. Ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) have been reported as an effective and recyclable catalyst for the base-free Knoevenagel condensation, offering high yields and short reaction times. oiccpress.com The catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.netiosrjournals.org They can act as both the solvent and the catalyst in chemical reactions. rsc.org For the Knoevenagel condensation, basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been shown to efficiently catalyze the reaction at room temperature without the need for an organic solvent. iosrjournals.org Another example is diisopropylethylammonium acetate (DIPEAc), which has been successfully used as a catalyst for the synthesis of cyanoacrylates from ethyl cyanoacetate and aldehydes, providing high yields and environmental benefits. scielo.org.mx Novel ionic liquids based on 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been developed and shown to have excellent catalytic activity for this reaction in water. researchgate.net

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalyst | Mesoporous Carbon Nitride | Metal-free, reusable, effective under microwave conditions. | acs.org |

| Magnetic Nanocatalyst | nano-Fe₃O₄@EA (Ellagic acid-bonded) | Easily recyclable with a magnet, high yield, short reaction time, base-free. | oiccpress.com |

| Ionic Liquid | [bmIm]OH | Acts as catalyst and solvent, room temperature reaction, no organic solvent needed. | iosrjournals.org |

| Ionic Liquid | Diisopropylethylammonium Acetate (DIPEAc) | High yields, shorter reaction times, ease of work-up. | scielo.org.mx |

| Ionic Liquid | N-(2-hydroxy-ethyl)-DBU bromide | High catalytic activity in water, a green solvent. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the Conjugated System

The electronic structure of ethyl 2-cyanocrotonate is characterized by a carbon-carbon double bond conjugated with the π-systems of both the cyano (nitrile) and the ester carbonyl groups. Both of these groups are strongly electron-withdrawing, which polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.org Conversely, the electron-rich nature of the π-bond of the alkene typically repels nucleophiles and reacts with electrophiles. quora.comchemistrysteps.com

Nucleophilic Attack at the α-Carbon

Direct nucleophilic attack at the α-carbon of an α,β-unsaturated system like ethyl 2-cyanocrotonate is electronically and sterically disfavored under standard conditions. The α-carbon is part of the electron-rich C=C double bond and is less electrophilic than the β-carbon and the carbonyl carbon. quora.com Traditional conjugate addition reactions, or Michael additions, overwhelmingly favor nucleophilic attack at the electron-deficient β-carbon. wikipedia.orgquimicaorganica.org

However, recent advancements in photochemistry have enabled a reversal of this innate reactivity. A novel "photoinduced polarity transduction" strategy has been developed that facilitates the exclusive umpolung (polarity reversal) α-addition of nucleophiles to electron-deficient alkenes. acs.org This method overcomes the conventional electronic mismatch.

Mechanism of Photoinduced α-Addition:

An electron-rich carbazole is attached to the molecule, forming a donor-acceptor dyad.

Upon photoexcitation, a through-bond intramolecular charge-transfer (ICT) occurs.

This ICT process reverses the electrical properties of the α and β positions of the alkene. The α-position becomes electrophilic, while the β-position becomes nucleophilic.

This transient umpolung state can be trapped by various nucleophiles, such as unprotected amines, to selectively produce α-addition products under mild, metal- and base-free conditions. acs.org

This groundbreaking approach allows for skeletal modifications that are inaccessible through traditional synthetic methods, providing a direct pathway to α-functionalized products.

Reactivity of the Cyano Group

The cyano (nitrile) group (-C≡N) is a key functional feature, contributing significantly to the electrophilicity of the conjugated system. The carbon atom of the nitrile is itself an electrophilic center and can be attacked by nucleophiles. msu.edu

Key Reactions of the Cyano Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in two stages: initial conversion to a primary amide intermediate, followed by further hydrolysis to a carboxylic acid. This process effectively transforms the cyano group into a carboxyl group, offering a route to substituted butanoic acid derivatives.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a pathway to synthesize diamines or amino acids, depending on the subsequent transformations of the ester group.

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbon of the nitrile. The initial product is an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This allows for the introduction of a new carbon-carbon bond at the α-position, replacing the cyano group with a keto functionality.

Hydrolysis and Transesterification Pathways of the Ester Moiety

The ethyl ester group (-COOEt) undergoes reactions typical of carboxylic acid derivatives, most notably hydrolysis and transesterification. These reactions involve nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. It can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. To drive the reaction to completion, a large excess of water is typically used. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylate anion is deprotonated, which drives the reaction to completion. youtube.com An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction is also catalyzed by acid or base. For ethyl 2-cyanocrotonate, reacting it with a different alcohol (e.g., methanol or tert-butanol) in the presence of a catalyst will replace the ethyl group with the corresponding alkyl group from the new alcohol. researchgate.netorganic-chemistry.org This is an equilibrium process, and using the desired alcohol as the solvent can shift the equilibrium towards the desired product. masterorganicchemistry.com

Stereoselective Transformations

The presence of a trisubstituted double bond in ethyl 2-cyanocrotonate introduces the possibility of E/Z isomerism, while reactions at the β-carbon can create a new stereocenter, opening avenues for enantioselective synthesis.

Control of E/Z Isomerism in Synthesis

The most common method for synthesizing ethyl 2-cyanocrotonate is the Knoevenagel condensation between acetaldehyde (B116499) and ethyl cyanoacetate (B8463686). asianpubs.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde. The stereochemical outcome of the condensation, yielding either the E or Z isomer, is highly dependent on the reaction conditions.

Generally, the E-isomer is thermodynamically more stable due to reduced steric hindrance between the methyl group and the ethyl ester group, and is often the major or exclusive product. asianpubs.orgnih.gov The choice of catalyst and solvent plays a crucial role in controlling this selectivity.

| Catalyst | Solvent | Typical Outcome | Reference |

|---|---|---|---|

| Piperidine (B6355638) | Ethanol (B145695) | Predominantly E-isomer | scielo.org.mx |

| Triethylamine (TEA) | Ethanol / NaCl (aq) | High yield of E-isomer, confirmed by X-ray analysis | |

| DBU/Water Complex | Water | Exclusively E-geometry | asianpubs.org |

| Lipase (Enzymatic) | Organic Solvent | Excellent E-selectivity | nih.gov |

Enantioselective Reaction Development

The electrophilic β-carbon of ethyl 2-cyanocrotonate is a prime target for asymmetric conjugate additions (Michael additions). The development of chiral catalysts allows for the addition of nucleophiles in a highly enantioselective manner, leading to the formation of a new stereocenter at the β-position. nih.govchemrxiv.org Organocatalysis, using small chiral organic molecules like amines or squaramides, has emerged as a powerful tool for these transformations. chemrxiv.orgresearchgate.net

These reactions produce substituted ethyl 2-cyanobutanoate derivatives with high levels of enantiomeric excess (ee). The products are valuable chiral building blocks for the synthesis of more complex molecules.

| Substrate Type | Nucleophile | Chiral Catalyst Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Iminochromene (similar acceptor) | Dialkylphosphites | Bifunctional Squaramide | Up to 95% | Up to 98% | chemrxiv.org |

| Acyclic α,β-Unsaturated Enone | Nitroalkanes | Chiral Imidazoline | Good | Up to 86% | researchgate.net |

| Cyclopentenone | Diethyl malonate | Chiral Lewis Acid (LiAl(BINOL)₂) | Good | High | chemrxiv.org |

| β-Nitrostyrene | Ethyl acetoacetate | Lipase (Lipozyme TLIM) | Good | 16% (diastereomer 1) | unam.mx |

The successful development of these enantioselective methods underscores the utility of ethyl 2-cyanocrotonate and related compounds as versatile acceptors in asymmetric synthesis, enabling the construction of stereochemically rich molecules from simple precursors.

Cycloaddition Reactions

The electron-deficient nature of the carbon-carbon double bond in 2-Butenoic acid, 2-cyano-, ethyl ester, imparted by the adjacent electron-withdrawing cyano and ethyl ester groups, makes it an excellent substrate for cycloaddition reactions.

Diels-Alder Reactions and Derivatives

As a substituted alkene, this compound acts as a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The presence of two electron-withdrawing groups (cyano and ester) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with electron-rich dienes. organic-chemistry.orgwikipedia.org This concerted, pericyclic reaction proceeds through a single cyclic transition state, leading to the formation of substituted cyclohexene derivatives with high regio- and stereoselectivity. wikipedia.orgyoutube.com

The general mechanism involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile. The driving force for this reaction is the formation of two new, energetically more stable sigma bonds at the expense of two pi bonds. organic-chemistry.org While specific studies detailing the use of this compound in Diels-Alder reactions are not extensively documented, its structural features strongly support its role as a reactive dienophile. The cyano group, in particular, is a strong electron-withdrawing group that enhances the electrophilicity and reactivity of the dienophile. youtube.com

Table 1: Representative Diels-Alder Reaction with this compound

| Diene | Dienophile | Conditions | Product |

| 1,3-Butadiene | This compound | Thermal | Ethyl 4-methyl-3-cyclohexene-1-carboxylate-1-carbonitrile |

| Cyclopentadiene | This compound | Thermal | Ethyl 2-cyano-2-(bicyclo[2.2.1]hept-5-en-2-yl)acetate |

Note: The products listed are predicted based on the established principles of Diels-Alder reactions.

1,3-Dipolar Cycloadditions

This compound is also a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. This type of reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The electron-deficient alkene in this compound can react with various 1,3-dipoles such as azides, nitrile oxides, and azomethine ylides. wikipedia.orgfrontiersin.org

These reactions are a powerful tool for the synthesis of complex five-membered heterocycles. wikipedia.org For instance, the reaction with an organic azide would yield a triazoline ring, while reaction with a nitrile oxide would produce an isoxazoline. The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org The frontier molecular orbital (FMO) theory is often used to predict the outcome of these cycloadditions. frontiersin.org

Redox Chemistry

The multiple functional groups within this compound allow for a range of reduction and oxidation reactions, which can be directed to specific sites depending on the reagents and conditions employed.

Reduction of the Ester Group

The selective reduction of the ethyl ester group in the presence of the carbon-carbon double bond and the nitrile group presents a synthetic challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester, the nitrile, and the double bond non-selectively.

To achieve selective reduction of the ester to the corresponding primary alcohol, milder and more selective reducing agents would be necessary. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a potential candidate for such a transformation, as it is known to reduce esters to aldehydes or alcohols while often leaving other functional groups intact. Another approach could involve the protection of the more reactive functional groups before carrying out the reduction of the ester.

Oxidation Processes

The carbon-carbon double bond in this compound is susceptible to various oxidation reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of the corresponding epoxide, ethyl 2-cyano-2,3-epoxybutanoate.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), yielding ethyl 2-cyano-2,3-dihydroxybutanoate. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.

Oxidative Cleavage: Strong oxidizing agents like hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup would cleave the double bond, leading to the formation of smaller carboxylic acids and ketones.

A study on the gas-phase oxidation of the related compound, ethyl crotonate, by hydroxyl radicals and chlorine atoms has been conducted, providing insights into the atmospheric degradation pathways of α,β-unsaturated esters. nih.gov The primary reaction pathway involves the addition of the oxidant to the C=C double bond. nih.gov

Condensation Reactions with Heteroatom Nucleophiles (Amines, Alcohols)

The electron-deficient nature of the β-carbon in this compound makes it a prime candidate for conjugate addition reactions, specifically the Michael addition. masterorganicchemistry.comwikipedia.org In these reactions, soft nucleophiles such as amines and alcohols add to the β-carbon of the α,β-unsaturated system. wikipedia.org

The reaction with primary or secondary amines (aza-Michael addition) leads to the formation of β-amino esters. semanticscholar.orgresearchgate.net This reaction is typically base-catalyzed, where the base deprotonates the nucleophile, increasing its reactivity. The reaction proceeds through a zwitterionic intermediate or a transition state leading to the final adduct. researchgate.net These β-amino acid derivatives are valuable intermediates in the synthesis of various biologically active compounds and heterocyclic systems. semanticscholar.org Similarly, alcohols and thiols can also act as nucleophiles in Michael additions to form the corresponding β-alkoxy and β-thioether compounds, respectively.

Table 2: Representative Michael Addition Reactions

| Michael Acceptor | Nucleophile | Catalyst | Product |

| This compound | Piperidine | None (neat) | Ethyl 3-(piperidin-1-yl)butanoate-2-carbonitrile |

| This compound | Benzylamine | None (neat) | Ethyl 3-(benzylamino)butanoate-2-carbonitrile |

| This compound | Ethanol | Sodium Ethoxide | Ethyl 3-ethoxybutanoate-2-carbonitrile |

Note: Products are based on the known reactivity of α,β-unsaturated systems in Michael additions. semanticscholar.org

α-C–H Activation and Functionalization

Direct catalytic α-C–H activation and functionalization of this compound is a nuanced topic. The presence of the electron-withdrawing cyano and ester groups at the α-position significantly acidifies the α-proton, making it susceptible to deprotonation by a suitable base. This acidity is a cornerstone of its reactivity in classical reactions such as the Michael addition and Knoevenagel condensation.

However, modern synthetic methods involving transition metal-catalyzed C–H activation at the α-position of carbonyl compounds are less commonly reported for substrates as electron-deficient as this compound. The inherent reactivity of the double bond often presents a challenge for selective α-C–H functionalization.

Research in the broader field of α,β-unsaturated esters and nitriles has demonstrated that palladium and rhodium complexes can catalyze C–H functionalization reactions. For instance, palladium-catalyzed α-arylation has been successfully applied to a range of esters and cyanoesters. This type of reaction typically proceeds through the formation of a metal enolate intermediate, which then undergoes cross-coupling with an aryl halide. While direct examples involving this compound are scarce, the general mechanism suggests its potential participation in such transformations, provided that appropriate catalytic systems can overcome the challenges posed by the conjugated system.

Organocatalysis also presents potential avenues for the α-functionalization of such substrates, often proceeding through the formation of enamine or enolate intermediates under milder conditions.

Reaction Mechanism Elucidation

Kinetic studies on the reactions of this compound, particularly in nucleophilic additions to the β-position of the carbon-carbon double bond (Michael addition), would be expected to reveal important information about the reaction rates and the factors that influence them.

A hypothetical kinetic study of a Michael addition reaction involving this compound and a nucleophile would likely involve monitoring the disappearance of reactants or the appearance of the product over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography. The data obtained could be used to determine the reaction order with respect to each reactant and the catalyst, if any, and to calculate the rate constant.

Table 1: Hypothetical Kinetic Data for the Michael Addition to this compound This table is illustrative and not based on published experimental data for the specific compound.

| Entry | [Substrate] (mol/L) | [Nucleophile] (mol/L) | [Catalyst] (mol%) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.2 x 10-4 |

| 2 | 0.2 | 0.1 | 1 | 2.4 x 10-4 |

| 3 | 0.1 | 0.2 | 1 | 2.5 x 10-4 |

| 4 | 0.1 | 0.1 | 2 | 2.3 x 10-4 |

From such hypothetical data, one could infer that the reaction is first order in both the substrate and the nucleophile, and also dependent on the catalyst concentration.

The identification of reaction intermediates is fundamental to elucidating the stepwise mechanism of a chemical transformation. In the context of reactions involving this compound, the primary intermediates would be enolates or related species.

In a base-catalyzed Michael addition, the initial step would be the deprotonation of the nucleophile to form a nucleophilic anion. This anion would then attack the β-carbon of the butenoate, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is a key intermediate that would subsequently be protonated to yield the final product.

Table 2: Potential Intermediates in Reactions of this compound This table presents plausible intermediates based on general reaction mechanisms.

| Reaction Type | Plausible Intermediate | Method of Detection/Characterization |

|---|---|---|

| Michael Addition | Enolate Anion | In-situ IR or NMR spectroscopy, Trapping experiments |

| Palladium-catalyzed α-Arylation | Palladium(II) Enolate | 31P NMR spectroscopy (if phosphine ligands are used), Mass spectrometry |

| Organocatalytic Addition | Enamine or Dienamine | NMR spectroscopy, Mass spectrometry |

Spectroscopic techniques such as in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy could potentially be used to observe these transient species directly under reaction conditions. Trapping experiments, where a reactive species is added to intercept and react with the intermediate to form a stable, characterizable product, could also provide indirect evidence for the existence of these intermediates. Theoretical calculations, such as Density Functional Theory (DFT), are also powerful tools for predicting the structures and energies of intermediates and transition states along a reaction pathway.

Advanced Synthetic Applications and Building Block Utility

Precursor in Complex Organic Molecule Synthesis

The electron-deficient nature of the double bond, a consequence of the adjacent electron-withdrawing cyano and ester groups, makes this compound an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions. These and other reactivities are exploited in the synthesis of a variety of complex organic structures.

Utilization in Natural Product Synthesis Schemes

While the direct application of 2-Butenoic acid, 2-cyano-, ethyl ester in the total synthesis of natural products is not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The synthetic strategies employed for these natural products often involve reactions characteristic of this compound, such as Michael additions and cycloadditions. The principles of its reactivity are fundamental to the logic of many synthetic routes aimed at complex natural targets.

Building Block for Pharmaceutical Intermediates (excluding biological activity)

The pyrrolo[2,3-d]pyrimidine core is a key structural feature in a number of pharmaceutical agents. A patented method highlights the use of a derivative of this compound in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate for several Janus kinase (JAK) inhibitors. google.com The synthesis begins with the alkylation of ethyl 2-cyanoacetate to form ethyl 2-cyano-4,4-diethoxybutanoate. This derivative then undergoes a cyclization reaction to form the pyrrolo[2,3-d]pyrimidine scaffold. This example underscores the utility of the cyanoacetate (B8463686) backbone, inherent in this compound, for constructing complex heterocyclic systems that are central to the development of modern pharmaceuticals.

Table 1: Synthesis of a Key Pharmaceutical Intermediate

| Step | Reactants | Reagents | Product | Application of Product |

| 1 | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | K₂CO₃, KI | Ethyl 2-cyano-4,4-diethoxybutanoate | Precursor for heterocyclic core |

| 2 | Ethyl 2-cyano-4,4-diethoxybutanoate | Guanidine (B92328) | 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol | Intermediate for core modification |

| 3 | 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃ | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Key intermediate for JAK inhibitors |

Synthesis of Agrochemical Research Compounds

In the field of agrochemical research, derivatives of this compound, specifically 2-cyanoacrylates, have been investigated as potent herbicides. researchgate.net A series of 2-cyano-3-(substituted)pyridinemethylaminoacrylates were synthesized and shown to act as inhibitors of photosystem II (PSII) electron transport. researchgate.net The synthesis of these compounds often involves the condensation of a cyanoacetate derivative with an appropriate amine, highlighting the importance of the core structure of this compound in the generation of novel agrochemical candidates. researchgate.net

For instance, the synthesis of (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-alkoxypyridin-3-yl)methaneaminoacrylate demonstrated excellent herbicidal activity. researchgate.net This showcases the role of the 2-cyanoacrylate scaffold as a versatile platform for the development of new crop protection agents.

Construction of Heterocyclic Systems

The reactivity of this compound and its close analogs, like ethyl cyanoacetate, is particularly valuable in the synthesis of a wide range of heterocyclic compounds.

Pyridine (B92270) and Pyridinone Derivatives

The synthesis of highly substituted pyridines and pyridinones frequently utilizes ethyl cyanoacetate as a key starting material. The general strategy involves the condensation of ethyl cyanoacetate with various carbonyl compounds and an ammonia (B1221849) source. For example, refluxing chalcones with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) yields 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles. researchgate.net This reaction proceeds through a Michael addition followed by cyclization and dehydration.

Similarly, 3-cyano-2-pyridone derivatives can be synthesized through a one-pot, three-component reaction of an aryl aldehyde, malononitrile (B47326) (a close relative of the cyano-moiety in the title compound), and cyanoacetic acid hydrazide. researchgate.net While these examples use ethyl cyanoacetate or other cyano-compounds, the underlying reactivity principles are directly applicable to this compound, which could be used to introduce additional substitution at the pyridine ring.

Table 2: Representative Synthesis of Pyridinone Derivatives

| Starting Materials | Reagents | Product | Heterocyclic System |

| Chalcones, Ethyl cyanoacetate | Ammonium acetate | 2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile | Pyridinone |

| Aryl aldehyde, Malononitrile, Cyanoacetic acid hydrazide | Water extract of incense stick ash | 6-Amino-4-phenyl-3,5-dicyano-2-pyridone | Pyridinone |

Pyrrolo- and Pyrimidine-Based Structures

As previously mentioned in the context of pharmaceutical intermediates, the cyanoacetate moiety is a powerful tool for the construction of fused heterocyclic systems. A notable example is the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, where a derivative of ethyl 2-cyanoacetate is a key precursor. google.com The initial alkylation of ethyl 2-cyanoacetate followed by cyclization with guanidine directly leads to the formation of the pyrimidine (B1678525) ring, which is then fused to a pyrrole (B145914) ring in a subsequent step. This demonstrates the utility of this class of compounds in building complex, fused heterocyclic systems of significant interest in medicinal chemistry.

The versatility of the cyano group and the ester functionality allows for a variety of cyclization strategies to access diverse pyrrolo- and pyrimidine-based structures. These reactions often proceed with high efficiency and allow for the introduction of a wide range of substituents, making this a valuable approach for creating libraries of compounds for biological screening.

Thiophene (B33073) and Other Sulfur-Containing Heterocycles

This compound serves as a key starting material for the synthesis of a variety of sulfur-containing heterocycles, most notably substituted thiophenes, through the renowned Gewald reaction. This multicomponent reaction provides an efficient and atom-economical pathway to highly functionalized 2-aminothiophenes, which are themselves valuable intermediates in medicinal chemistry and materials science.

The Gewald reaction typically involves the condensation of an α-methylene ketone or aldehyde with an active nitrile, such as ethyl 2-cyano-2-butenoate, in the presence of elemental sulfur and a basic catalyst. The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.

Table 1: Examples of 2-Aminothiophene Synthesis via Gewald Reaction This table is interactive. Click on the headers to sort.

| Starting Ketone/Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | High | nih.gov |

| Acetone | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Good | nih.gov |

| Acetaldehyde (B116499) | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Moderate | nih.gov |

Beyond the well-established Gewald reaction, the reactivity of this compound and its precursors extends to the synthesis of other sulfur-containing heterocycles. While direct, one-pot syntheses are less common, its precursor, ethyl cyanoacetate, is widely used in multi-step sequences to generate other important sulfur-containing ring systems.

For instance, derivatives of ethyl 2-cyanoacetate can be used to synthesize substituted thiazoles . The synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate demonstrates the incorporation of the cyanoacetate moiety into a thiazole (B1198619) ring system, highlighting the versatility of this chemical scaffold. chemrxiv.org

Furthermore, the core structure of ethyl cyanoacetate is integral to the formation of certain 1,3,4-thiadiazoles . These are typically synthesized from thiosemicarbazide (B42300) precursors, which can be prepared using cyanoacetic acid derivatives in their synthetic route. ontosight.ai

The synthesis of 1,3-dithianes has also been reported starting from ethyl 2-cyanoacetate. In a reaction with carbon disulfide and 1,3-dibromopropane, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate can be formed, demonstrating the utility of the active methylene (B1212753) group in forming cyclic dithioacetals. wiley.com

Role in Polymer Chemistry and Material Science Research

The unique chemical structure of this compound, featuring a polymerizable double bond and reactive cyano and ester functional groups, suggests its potential as a valuable monomer and precursor in polymer chemistry and material science. Research in this area has primarily focused on the polymerization of its derivatives, indicating a pathway for the development of novel materials.

While there is a lack of substantial research on the homopolymerization of this compound itself, extensive studies have been conducted on the copolymerization of its close derivatives, particularly aryl-substituted ethyl 2-cyano-3-phenyl-2-propenoates. These studies demonstrate that the cyano- and ester-functionalized butenoate scaffold can be readily incorporated into polymer chains.

For example, various halogen- and methoxy-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been successfully copolymerized with vinyl acetate and styrene (B11656) using radical initiation. chemrxiv.orgchemrxiv.org The incorporation of these functionalized monomers into the polymer backbone allows for the tuning of the resulting copolymer's properties, such as its thermal stability and refractive index.

Table 2: Copolymerization of Ethyl 2-Cyano-3-phenyl-2-propenoate Derivatives This table is interactive. Click on the headers to sort.

| Comonomer | Propenoate Derivative | Polymerization Type | Resulting Polymer | Reference |

|---|---|---|---|---|

| Vinyl Acetate | Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | Radical | Functionalized Poly(vinyl acetate) Copolymers | chemrxiv.org |

| Vinyl Acetate | Oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | Radical | Functionalized Poly(vinyl acetate) Copolymers | chemrxiv.org |

| Styrene | Alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates | Radical | Functionalized Polystyrene Copolymers | nih.gov |

It is important to note that the closely related isomer, ethyl 2-cyanoacrylate, is a well-known monomer used in the production of cyanoacrylate adhesives (commonly known as "superglue") through anionic polymerization. dtu.dkresearchgate.net However, the different placement of the double bond in this compound results in distinct polymerization behavior.

The utility of this compound as a building block for sulfur-containing heterocycles opens avenues for its use as a precursor in the development of specialty materials. The thiophene derivatives synthesized from this compound are of particular interest.

Polythiophenes and their derivatives are a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). dtu.dk The functionalized 2-aminothiophenes produced from the Gewald reaction using this compound can serve as monomers for the synthesis of these advanced materials. The presence of both an amino and an ester group on the thiophene ring allows for further chemical modification to fine-tune the electronic and physical properties of the resulting polymers.

The potential to create a diverse library of substituted thiophene monomers from a single, readily available starting material makes this compound a valuable precursor for the rational design of novel functional polymers for a range of material science applications.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 2-Butenoic acid, 2-cyano-, ethyl ester, confirming the presence of key functional groups and establishing the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the common (E)-isomer of ethyl 2-cyanocrotonate, the spectrum is expected to show four distinct signals. The protons of the ethyl ester group typically appear as a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.3 ppm (for the -CH₃ group). The methyl group attached to the double bond is expected to appear as a doublet around 2.0 ppm, and the vinyl proton should appear as a quartet further downfield, approximately around 7.0 ppm, due to the deshielding effects of the neighboring cyano and ester groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The molecule contains seven unique carbons. The carbonyl carbon of the ester is the most deshielded, appearing in the 160-165 ppm region. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm. The two sp² carbons of the C=C double bond would have distinct shifts, with the carbon bearing the cyano group appearing around 100-110 ppm and the other vinyl carbon appearing further downfield. The carbons of the ethyl group (-OCH₂- and -CH₃) are expected around 62 ppm and 14 ppm, respectively, while the methyl carbon attached to the double bond would appear around 15-20 ppm. libretexts.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlation peaks between the protons of the ethyl group (-OCH₂- and -CH₃) and between the vinyl proton and the protons of the adjacent methyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

Predicted NMR Data for (E)-2-Butenoic acid, 2-cyano-, ethyl ester

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 | Quartet (q) | =CH- |

| ¹H | ~4.2 | Quartet (q) | -OCH₂- |

| ¹H | ~2.0 | Doublet (d) | =C-CH₃ |

| ¹H | ~1.3 | Triplet (t) | -OCH₂CH₃ |

| ¹³C | ~162 | Singlet | C=O |

| ¹³C | ~145 | Singlet | =C H- |

| ¹³C | ~116 | Singlet | C≡N |

| ¹³C | ~105 | Singlet | -C (CN)- |

| ¹³C | ~62 | Singlet | -OCH₂- |

| ¹³C | ~18 | Singlet | =C-CH₃ |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ |

Note: The data in the table above are predicted values based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the most prominent peaks confirm its key structural features:

Nitrile Group (C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. This peak is a clear indicator of the cyano group.

Ester Carbonyl Group (C=O): A strong, sharp absorption band appears around 1720-1740 cm⁻¹. Its position is influenced by the conjugation with the C=C double bond.

Alkene Group (C=C): An absorption band in the 1630-1650 cm⁻¹ region is characteristic of the carbon-carbon double bond.

C-O Stretch: The C-O single bond of the ester group typically shows a strong absorption in the 1100-1300 cm⁻¹ range.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2220 - 2240 | Medium to Strong, Sharp |

| Ester Carbonyl | C=O Stretch | 1720 - 1740 | Strong, Sharp |

| Alkene | C=C Stretch | 1630 - 1650 | Medium |

| Ester C-O | C-O Stretch | 1100 - 1300 | Strong |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₇H₉NO₂, giving it a molecular weight of 139.15 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺˙) at m/z = 139.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. chemguide.co.uk Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements. libretexts.orgpharmacy180.comdocbrown.info For this compound, key expected fragments include:

Loss of the ethoxy radical (-•OCH₂CH₃): This α-cleavage results in a stable acylium ion at m/z = 94 ([M - 45]⁺). This is often a very prominent peak.

Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethyl group from the ether oxygen would lead to a fragment at m/z = 110 ([M - 29]⁺).

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically possible, this would result in a fragment at m/z = 111 ([M - 28]⁺˙).

A mass spectrum of the closely related compound 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester shows a prominent molecular ion peak and significant fragments corresponding to the loss of alkyl and alkoxy groups, supporting these predicted pathways. nist.gov

Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 139 | [C₇H₉NO₂]⁺˙ | (Molecular Ion) |

| 110 | [C₅H₄NO₂]⁺ | •CH₂CH₃ |

| 94 | [C₅H₄NO]⁺ | •OCH₂CH₃ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating the compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. theanalyticalscientist.comchromatographyonline.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which serves as a detector, providing mass spectra for identification.

This technique is well-suited for this compound, confirming its presence in complex mixtures and assessing its purity relative to other volatile components. nih.govchromatographyonline.com The retention time from the gas chromatograph provides one level of identification, while the mass spectrum provides a second, more definitive confirmation, making GC-MS a robust analytical tool.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis, purification, and quantification of this compound. Due to the presence of a chromophore (the conjugated system), UV detection is a highly effective method for this compound.

Quantitative Analysis and Purity Assessment: Reversed-phase HPLC (RP-HPLC), typically using a C18 column with a mobile phase such as acetonitrile (B52724) and water, can effectively separate the target compound from non-polar and polar impurities. chromforum.org By creating a calibration curve with standards of known concentration, HPLC can be used to accurately determine the concentration of the compound in a sample and assess its purity, often expressed as a percentage area of the main peak.

(E)/(Z) Isomer Separation: The double bond in this compound gives rise to geometric isomers, specifically the (E) and (Z) forms. These isomers are diastereomers and have different physical properties and spatial arrangements. HPLC is a powerful method for separating such isomers. zju.edu.cnresearchgate.netmtc-usa.com The different shapes of the (E) and (Z) isomers lead to different interactions with the stationary phase, allowing them to be resolved into two separate peaks under appropriate chromatographic conditions. While the prompt mentions "chiral separations," the primary isomeric challenge for this achiral molecule is the separation of its geometric E/Z isomers, which is readily achievable with standard HPLC columns. google.com

X-ray Crystallography for Solid-State Structure Determination

Determining the precise three-dimensional arrangement of atoms and molecules in a solid-state material is crucial for understanding its physical and chemical properties. X-ray crystallography is a powerful analytical technique that provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this specific compound are not available.

However, the feasibility and utility of X-ray crystallography for characterizing the solid-state structure of closely related cyanoacrylate derivatives have been demonstrated in several research studies. These studies offer valuable insights into the likely molecular conformation and packing arrangements that this compound might adopt in the solid state.

Similarly, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, another related compound, shows that the non-hydrogen atoms, excluding the ethyl group, are nearly coplanar. nih.gov This planarity is a common feature in such conjugated systems. The study also highlighted the possibility of conformational disorder in the ethyl group. nih.gov

Based on the analysis of these analogous structures, it can be inferred that the molecule of this compound would likely exhibit a planar conformation with respect to its butenoate backbone, a feature driven by the sp² hybridization of the carbon atoms involved in the double bond and the delocalization of π-electrons across the cyano and ester functional groups. The ethyl group, however, would be expected to show some degree of conformational flexibility.

The solid-state packing of this compound would likely be influenced by dipole-dipole interactions arising from the polar cyano and ester groups, as well as weaker van der Waals forces. The presence of the cyano group, in particular, could lead to C–H···N intermolecular interactions, contributing to the stability of the crystal lattice.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a balance between accuracy and computational cost. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

A primary application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure. For 2-Butenoic acid, 2-cyano-, ethyl ester, DFT calculations would predict key structural parameters. While specific values for this exact compound are not published, a hypothetical optimized geometry would yield data such as bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule would also be elucidated. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps indicate regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Predicted Data for this compound (Note: This table is illustrative and not based on published data for this specific compound.)

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | 5.5 eV |

| Dipole Moment | Measure of molecular polarity | 3.5 D |